Product packaging for Maesol(Cat. No.:CAS No. 119766-98-2)

Maesol

Cat. No.: B1675900
CAS No.: 119766-98-2
M. Wt: 442.6 g/mol
InChI Key: ZERGSFDWJKBKBQ-UHFFFAOYSA-N
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Description

Maesol is a novel dimeric phenol that was first isolated from the seeds of Maesa montana and Maesa indica . It has the molecular formula C28H42O4 and a symmetrical structure identified as 1,12-bis(3,3'-dihydroxy-4,4'-dimethyl-5,5'-dimethoxyphenyl)dodecane, making it the first compound with such a structure to be isolated from a plant source . While initial crude plant extracts showed strong antimutagenic activity, subsequent tests on the isolated, pure this compound compound found it to be inactive in inhibiting the mutagenic activity of several mutagens . The specific mechanism of action for this compound remains unknown and represents a potential area for further investigation . As a naturally occurring compound with a unique structural scaffold, this compound is provided to the research community as a tool for biochemical and phytochemical studies . All products are for Research Use Only. Not for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H42O4 B1675900 Maesol CAS No. 119766-98-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[12-(3-hydroxy-5-methoxy-4-methylphenyl)dodecyl]-3-methoxy-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42O4/c1-21-25(29)17-23(19-27(21)31-3)15-13-11-9-7-5-6-8-10-12-14-16-24-18-26(30)22(2)28(20-24)32-4/h17-20,29-30H,5-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERGSFDWJKBKBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1OC)CCCCCCCCCCCCC2=CC(=C(C(=C2)OC)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00152578
Record name Maesol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119766-98-2
Record name Maesol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119766982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Maesol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Isolation and Dereplication of Maesol from Natural Sources

Botanical Sources and Phylogenetic Distribution

Maesol is predominantly isolated from the seeds of two plant species: Maesa montana and Maesa indica. smolecule.com Both Maesa montana and Maesa indica belong to the genus Maesa, which is part of the family Primulaceae. wikipedia.org The genus Maesa comprises 184 accepted species native to tropical and subtropical regions of Africa, Asia, and the Pacific. wikipedia.org Maesa indica, also known as the Indian Maesa or Indian Wild Coffee, is native to Southeast Asia, particularly India and surrounding areas, and is typically found as a shrub or small tree in forested areas, moist hillsides, and along riverbanks. plantiary.comkew.org

Advanced Extraction and Purification Methodologies

The isolation of this compound from plant sources typically involves a combination of extraction and purification techniques. smolecule.com

Solvent Extraction Techniques

Solvent extraction is a fundamental step in isolating this compound from plant matrices. This process involves using appropriate solvents to dissolve and separate the target compound from the plant material. While specific details regarding the optimal solvents for this compound extraction are not extensively detailed in the provided snippets, general principles of natural product extraction apply. Common organic solvents like methanol, ethanol, acetone, and hexane (B92381) are frequently used in plant extractions, with the choice depending on the polarity of the target compound. mdpi.com Microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) are also recognized as modern extraction methods that can enhance efficiency by using microwave energy or ultrasonic waves to facilitate the transfer of compounds into the solvent. mdpi.commdpi.comresearchgate.net

Chromatographic Purification Strategies

Following initial extraction, chromatographic methods are employed to purify this compound from other co-extracted compounds. smolecule.com

Column Chromatography: This is a common technique used for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. This compound has been isolated from plant extracts using column chromatography. tandfonline.com

Preparative HPLC: High-performance liquid chromatography (HPLC), including preparative scale HPLC, is a powerful technique for achieving high purity of isolated compounds. nih.govthermofisher.com It separates compounds based on their interaction with a stationary phase as they are carried through by a liquid mobile phase. nih.gov Preparative HPLC is used to isolate larger quantities of purified compounds compared to analytical HPLC. thermofisher.com While the provided information confirms that chromatographic purification, including HPLC, is used for this compound, specific details of the preparative HPLC methodology (e.g., column type, mobile phase gradient) are not available in the search results. smolecule.com

Dereplication Approaches and Structural Confirmation in Natural Product Discovery

Dereplication is a critical strategy in natural product research aimed at rapidly identifying known compounds within crude extracts to prioritize the isolation of novel molecules. researchgate.netnih.gov This process typically involves analyzing extracts using hyphenated techniques such as LC-MS or GC-MS and comparing the acquired data (e.g., molecular weight, fragmentation patterns, retention times) with databases of known natural products. nih.govacdlabs.com

Structural confirmation of isolated this compound is achieved through spectroscopic techniques. The original isolation and structure elucidation of this compound from Maesa species utilized techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. smolecule.comub.edu NMR methods, including 1D and 2D techniques, are indispensable for determining the complete structure of natural products by providing detailed information about the carbon-hydrogen framework and functional groups. ub.edu

Data Table: Botanical Sources of this compound

Botanical SourcePlant Part Primarily Used for Isolation
Maesa montanaSeeds
Maesa indicaSeeds

Total Synthesis and Semisynthesis Strategies for Maesol and Its Analogs

Retrosynthetic Analysis of the Maesol Core Structure

Retrosynthetic analysis is a crucial problem-solving technique in organic synthesis that involves working backward from the target molecule to identify simpler, readily available starting materials. icj-e.org, ub.edu For this compound, a key disconnection in the retrosynthetic analysis would likely involve breaking the bond(s) connecting the two phenolic units to the central dodecane (B42187) linker. This approach simplifies the target molecule into potentially two identical phenolic precursors and a dodecane derivative. icj-e.org, ub.edu Further retrosynthetic steps would focus on simplifying the phenolic units, considering the introduction of the hydroxyl, methyl, and methoxy (B1213986) groups at appropriate stages. The dodecane chain could be envisioned as arising from a commercially available long-chain hydrocarbon or through coupling reactions.

Synthetic Pathways and Key Chemical Transformations

Synthetic routes to this compound and its analogs typically involve constructing the substituted phenolic units and then coupling them via the dodecane linker. Key chemical transformations employed in these pathways include reactions for forming carbon-carbon bonds, functional group interconversions, and potentially protecting group strategies to manage the reactivity of the hydroxyl groups.

Dimerization is a critical step in constructing the this compound core. Approaches for coupling phenolic precursors can involve oxidative dimerization, where phenoxyl radicals are generated and coupled. researchgate.net, umich.edu Electrochemical oxidation has been explored as a method for the dimerization of unsaturated phenolic derivatives, providing a biomimetic approach to access dimeric materials with control over regiochemistry. umich.edu This method can be operationally simple and allow for the synthesis of natural product scaffolds. umich.edu Enzymatic catalysis has also been used to oligomerize phenolic compounds. mdpi.com

Catalytic methods play a vital role in achieving efficiency and selectivity in organic synthesis. researchgate.net, diva-portal.org In the synthesis of this compound and its analogs, catalysts can be employed in various steps, including carbon-carbon bond formation for the linker attachment, functional group transformations, and potentially in dimerization reactions. nih.gov, researchgate.net, umich.edu For instance, palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and could be relevant for attaching the phenolic units to the dodecane linker or for further functionalization. rsc.org The development of efficient and selective catalytic systems is an ongoing area of research in complex molecule synthesis. diva-portal.org, unistra.fr

Controlling stereochemistry and regiochemistry is paramount in the synthesis of complex natural products like this compound, which possesses multiple potential sites for reaction and potentially chiral centers or atropisomers. numberanalytics.com, dntb.gov.ua, slideshare.net, masterorganicchemistry.com Regioselectivity refers to the preference for reaction at one specific site over others in a molecule with multiple reactive positions. slideshare.net, durgapurgovtcollege.ac.in Stereoselectivity involves the preferential formation of one stereoisomer (e.g., enantiomer or diastereomer) over others. numberanalytics.com, dntb.gov.ua, masterorganicchemistry.com Challenges in this compound synthesis include ensuring that coupling reactions occur at the desired positions on the phenolic rings and the dodecane linker, and controlling the stereochemical outcome if chiral centers are introduced or if atropisomerism is a factor due to restricted rotation around the biaryl-like linkage. acs.org Strategies to improve stereoselectivity often involve optimizing reaction conditions, using chiral auxiliaries, or designing catalysts with improved selectivity. numberanalytics.com

Modular Synthesis of this compound Analogs and Derivatives for Biological Studies

Modular synthesis involves creating a set of building blocks that can be assembled in various combinations to generate a library of related compounds. reddit.com, taylorfrancis.com This approach is particularly useful for synthesizing analogs and derivatives of natural products like this compound for biological studies, allowing for the systematic exploration of structure-activity relationships. nih.gov, researchgate.net, acs.org By varying the structure of the phenolic precursors or the dodecane linker, a diverse range of this compound analogs can be synthesized. nih.gov, researchgate.net This provides valuable insights into which parts of the molecule are essential for any observed biological activity.

Semisynthetic Modifications of this compound

Semisynthesis involves using a naturally occurring compound as a starting material and performing chemical transformations to create modified derivatives. acs.org, mdpi.com This can be a more efficient route to analogs compared to total synthesis, especially if the natural product is available in sufficient quantities. Semisynthetic modifications of this compound could involve altering the functional groups on the phenolic rings or the dodecane linker through reactions such as alkylation, acylation, or oxidation/reduction. These modifications can lead to compounds with altered physical properties, stability, or biological activity. acs.org

Biosynthetic Investigations of Maesol

Metabolic Engineering Approaches for Enhanced Maesol ProductionThere are no published reports on the use of metabolic engineering techniques to enhance the production of this compound.

Without this foundational research, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy. Further research into the biochemistry and genetics of organisms that produce this compound is needed to elucidate its biosynthetic pathway.

Molecular Mechanisms of Maesol S Biological Activities

Cellular and Molecular Targets and Pathways

Investigations into the cellular and molecular targets and pathways of Maesol are crucial for understanding its biological effects. While specific targets for this compound are still being elucidated, studies on related compounds and the general mechanisms of action for similar phytochemicals provide context for potential areas of impact. Polyphenols, for example, are known to exert biological activities through various mechanistic pathways, including the modulation of signaling pathways, enzyme inhibition, and interaction with cellular targets. researchgate.net

Investigation of Antibacterial Mechanisms of this compound

Research on the antibacterial mechanisms of this compound specifically appears limited in the provided search results. However, studies on other natural compounds and antibacterial agents offer insights into potential mechanisms that could be relevant. Antibacterial compounds can act through various means, such as disrupting bacterial communication and biofilm formation, inhibiting essential enzymes, or causing membrane permeabilization. nih.govmdpi.comderoyal.com For instance, some compounds exert rapid bactericidal effects by causing cell death within seconds. deroyal.com The development of resistance often involves mechanisms like active efflux or the presence of non-active periplasmic proteins. deroyal.com

Antioxidant Mechanisms and Oxidative Stress Modulation by this compound (e.g., Free Radical Scavenging)

The antioxidant properties of compounds are often linked to their ability to counteract oxidative stress, which is caused by an imbalance between reactive oxygen species (ROS) formation and the body's ability to detoxify them. nih.govresearchgate.net Excessive ROS can damage cellular macromolecules like lipids, DNA, and proteins, contributing to various diseases. nih.govresearchgate.netnih.gov Antioxidants can mitigate this damage by directly reacting with free radicals (scavenging) or by indirectly inhibiting free radical-generating enzymes or enhancing the activity of intracellular antioxidant enzymes. nih.gov Free radical scavenging involves neutralizing reactive species with unpaired electrons through mechanisms like electron or hydrogen atom donation. researchgate.netmdpi.com While the specific antioxidant mechanisms of this compound are not detailed in the provided results, its phenolic structure suggests potential free radical scavenging activity, a common mechanism among natural antioxidants. researchgate.net

Antimutagenic Mechanisms of this compound

Antimutagenic agents counteract the effects of mutagens, which induce permanent changes in DNA sequences. nih.gov These agents can operate through several mechanisms, including the direct chemical interaction with mutagens, inhibition of mutagen activation, or rapid elimination of mutagens from cells. nih.gov Some antimutagenic compounds also possess antioxidant activity, as oxidative stress can lead to DNA damage. nih.govnih.gov While crude extracts containing this compound have shown strong inhibition of mutagenic activity in certain assays, pure this compound was reported as inactive when tested for the inhibition of the mutagenic activity of several mutagens. nih.gov This suggests that the antimutagenic activity observed in crude extracts might be attributable to other compounds present or synergistic effects.

Elucidation of this compound's Effects on Cellular Processes (e.g., cell cycle regulation)

The effects of this compound on specific cellular processes like cell cycle regulation are not explicitly described in the provided search results. However, research into cell cycle regulation in general highlights the complexity of this process, which is governed by a network of regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). khanacademy.orgcreativebiolabs.net These regulators ensure that the cell cycle progresses in a controlled manner and are crucial for processes like DNA replication and cell division. creativebiolabs.net Disruptions in cell cycle regulation can contribute to uncontrolled cell proliferation, as seen in cancer. creativebiolabs.net Studies on other compounds have investigated their influence on cell cycle progression, apoptosis, and growth. waocp.org

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-Activity Relationship (SAR) studies aim to identify how the chemical structure of a molecule relates to its biological activity. gardp.orgwikipedia.orgcollaborativedrug.com This involves making chemical modifications to a compound and testing how these changes affect its activity. gardp.orgwikipedia.org SAR analysis helps in understanding which structural features are important for a desired biological effect and can guide the design of new molecules with improved potency or selectivity. gardp.orgcollaborativedrug.com

Elucidation of Pharmacophoric Features

The elucidation of pharmacophoric features is a key aspect of SAR studies. A pharmacophore is an abstract description of the molecular features necessary for a molecule to interact with a biological target and elicit a response. researchgate.netwikipedia.orgnih.gov These features can include hydrogen bond acceptors and donors, hydrophobic regions, aromatic rings, and ionizable groups, arranged in a specific spatial arrangement. researchgate.netwikipedia.orgnih.gov Identifying the pharmacophoric features of this compound or its active analogs would involve analyzing their three-dimensional structures and correlating specific chemical groups and their spatial arrangement with observed biological activities. This information is crucial for understanding how the molecule might bind to potential targets and for the rational design of new compounds.

Impact of Subtle Structural Modifications on Biological Activity

The concept of Structure-Activity Relationship (SAR) explores how changes in the chemical structure of a molecule influence its biological activity. wikipedia.orgcollaborativedrug.com For this compound, a dimeric phenol (B47542), subtle structural modifications could potentially impact its interaction with biological targets and thus its activity. While specific detailed studies on the SAR of this compound derivatives are not extensively documented in the provided search results, the general principles of SAR for phenolic compounds can be considered.

The dimeric nature of this compound, linked by a dodecanediyl chain, and the presence of hydroxyl, methoxy (B1213986), and methyl groups on the phenolic rings are key structural features. nih.govontosight.ai Modifications to these features, such as altering the length or nature of the linker, changing the substitution pattern on the aromatic rings, or modifying the functional groups (e.g., methylation or esterification of hydroxyl groups), could lead to compounds with altered physical properties (like solubility) and potentially different biological activities. smolecule.com

For example, oxidation of phenolic compounds can lead to the formation of quinone derivatives, which may exhibit different biological profiles compared to their parent phenols. smolecule.com Similarly, esterification of the hydroxyl groups can alter solubility and potentially affect how the compound is absorbed, distributed, metabolized, and excreted in a biological system, thereby influencing its bioactivity. smolecule.com

Biotransformation and Metabolic Fate of Maesol in Non Human Systems

In Vitro Biotransformation Studies (e.g., Liver Microsomes, S9 fractions from mammalian and other non-human species)

The initial step in characterizing the metabolism of a compound typically involves in vitro (test-tube) experiments using subcellular fractions from tissues, primarily the liver, which is the main site of drug metabolism.

Liver Microsomes: These are vesicles formed from the endoplasmic reticulum of liver cells and contain a high concentration of Phase I drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. milecell-bio.com Incubating Maesol with liver microsomes from various non-human species (such as rats, mice, dogs, or monkeys) would be the standard approach to determine if it is a substrate for CYP enzymes and to identify the primary oxidative metabolites. milecell-bio.comspringernature.com

S9 Fractions: This is a supernatant fraction of a liver homogenate that contains both microsomes and the cytosolic (soluble) fraction of the cell. wikipedia.orgcreative-bioarray.com The S9 fraction is advantageous as it contains both Phase I (e.g., CYPs) and a wide array of Phase II conjugation enzymes (e.g., UDP-glucuronosyltransferases, sulfotransferases) found in the cytosol. creative-bioarray.comnih.gov Using S9 fractions would provide a more comprehensive picture of this compound's potential metabolic pathways in a single in vitro system. researchgate.net

Identification and Characterization of Major Metabolites

Following incubation with liver fractions, the next crucial step is to identify the chemical structures of any metabolites that have been formed.

Analytical Techniques: The primary tool for this is liquid chromatography-mass spectrometry (LC-MS), particularly high-resolution mass spectrometry (HRMS) techniques like Quadrupole Time-of-Flight (Q-TOF) MS. scripps.edudoe.gov These methods separate the metabolites from the parent compound and provide precise mass measurements, which allow for the determination of elemental compositions. scripps.edu Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, providing structural information that helps in elucidating the exact chemical modifications that have occurred. youtube.com

Enzymatic Pathways and Isoforms Involved in this compound Biotransformation (e.g., Cytochrome P450, UDP-glucuronosyltransferases)

Once metabolites are identified, the specific enzymes responsible for their formation are investigated.

Cytochrome P450 (CYP) Enzymes: CYPs are a major family of enzymes responsible for Phase I oxidative metabolism of a vast number of xenobiotics. optibrium.comnih.gov To identify which specific CYP isoforms (e.g., CYP3A4, CYP2D6) metabolize this compound, experiments would be conducted using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors for different CYP isoforms in liver microsome incubations. nih.gov

UDP-glucuronosyltransferases (UGTs): UGTs are key Phase II enzymes that catalyze glucuronidation, a major conjugation reaction that attaches a glucuronic acid moiety to a substrate, making it more water-soluble and easier to excrete. nih.govresearchgate.netwikipedia.org Similar to CYP phenotyping, recombinant UGT isoforms would be used to determine which specific UGTs are responsible for forming any glucuronide conjugates of this compound. nih.gov

Comparative Biotransformation Across Non-Human Biological Systems

Understanding how metabolism differs between species is vital for preclinical safety studies and for extrapolating animal data to humans. semanticscholar.orgbioivt.com

Interspecies Differences: Metabolic pathways can vary significantly, both quantitatively and qualitatively, between different species like rats, mice, and dogs. nih.govnih.govnih.gov Therefore, in vitro metabolism studies are typically conducted using liver microsomes or hepatocytes from multiple species. mdpi.com The goal is to select a toxicological species whose metabolic profile of the compound is most similar to that of humans. semanticscholar.org This ensures that the safety assessment in animals is relevant to potential human exposure.

While the established scientific framework for investigating the biotransformation of a compound like this compound is clear, the absence of any published data specific to this molecule means that its metabolic fate remains unknown. Research involving in vitro studies with liver microsomes and S9 fractions from various non-human species would be the necessary first step to elucidate its metabolites and the enzymatic pathways involved in its biotransformation. Until such studies are conducted and published, a detailed and scientifically accurate account as requested is not possible.

Ecological Roles and Chemical Ecology of Maesol

Role as a Natural Product in Specific Ecosystems

Natural products are compounds produced by living organisms that often have a biological activity ikc3.ie. They are found in diverse ecosystems globally, contributing to the intricate interactions and processes occurring within these environments frontiersin.org. While the specific ecosystems where Maesol plays a documented role are not detailed in the search results, the broader context of natural products highlights their importance in various habitats, including marine environments and those involving complex microbial communities frontiersin.orgamazon.com. For example, actinomycetes, a type of bacteria, produce a wide range of natural products that are involved in ecosystem functions, such as maintaining herbivory cycles and protecting organisms from pathogens frontiersin.org.

Inter-organismal Interactions Mediated by this compound

Chemical compounds are fundamental to interactions between different organisms savemyexams.comcreaf.cat. These interspecific relationships can take various forms, including predation, competition, and symbiotic relationships like mutualism, commensalism, and parasitism savemyexams.comscribd.combioninja.com.auwgtn.ac.nz. Chemical signals, including natural products, are key mediators in these interactions, influencing behaviors and physiological responses rsc.orgmdpi.com. Although direct evidence of this compound mediating specific inter-organismal interactions is not present in the search results, the principles of chemical ecology suggest that as a natural product, it has the potential to be involved in such relationships within its native ecosystem. Studies on other natural products demonstrate their roles in attracting pollinators, deterring herbivores, and mediating microbial interactions frontiersin.orgmpg.de.

Communication and Signaling Roles in Chemical Ecology

Chemical communication is a widespread and ancient form of interaction among living organisms, allowing them to perceive their environment and communicate with each other rsc.orgmdpi.com. This involves the use of chemical signals that can transmit information between individuals of the same species (intraspecific communication) or between different species (interspecific communication) maastrichtuniversity.nlmpg.de. Natural products often function as these chemical signals, influencing a wide range of behaviors and biological processes rsc.orgmdpi.com. Examples include pheromones used for mating in insects and volatile compounds released by plants to attract pollinators or signal distress mpg.dempg.de. Although the specific signaling roles of this compound are not detailed in the provided information, its nature as a chemical compound found in biological systems suggests a potential, albeit undocumented in these sources, role in chemical communication or signaling within its ecological context.

Advanced Analytical Methodologies for Maesol Research in Complex Biological Matrices

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for separating Maesol from the complex mixture of compounds present in biological matrices before detection and quantification. These methods leverage the differential affinities of analytes between a stationary phase and a mobile phase, allowing for their separation based on properties such as polarity, size, or charge.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of various compounds, including those found in biological samples chromatographyonline.comopenaccessjournals.comwikipedia.org. It is particularly suitable for separating non-volatile or thermally labile compounds, which may include this compound depending on its specific chemical properties. HPLC systems typically consist of a pump, an injector, a separation column packed with stationary phase material, and a detector. For the analysis of biological matrices, reverse-phase HPLC is commonly employed, utilizing a non-polar stationary phase and a polar mobile phase to separate analytes based on their hydrophobicity nih.gov. Sample preparation steps such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are often necessary before HPLC injection to remove matrix interferences and protect the analytical column drawellanalytical.comorganomation.com. HPLC coupled with appropriate detectors, such as UV-Vis or mass spectrometers, allows for both the separation and quantification of target analytes in complex biological samples openaccessjournals.comrsc.org.

Gas Chromatography (GC)

Gas Chromatography (GC) is an effective separation technique primarily used for volatile and semi-volatile compounds thermofisher.com. For the analysis of compounds like this compound, if it or its derivatives are sufficiently volatile and thermally stable, GC can be a valuable tool. GC involves vaporizing the sample and separating the components based on their boiling points and interaction with the stationary phase in a capillary column organomation.com. Biological samples analyzed by GC often require extensive sample preparation, including extraction and potentially derivatization to increase the volatility or improve the chromatographic behavior of the analytes scielo.brorganomation.comresearchgate.net. GC is frequently coupled with mass spectrometry for enhanced detection and identification capabilities thermofisher.comnih.govnih.gov.

Mass Spectrometry (MS) Techniques for Identification and Elucidation

Mass Spectrometry (MS) techniques are powerful tools for the identification and quantification of compounds based on their mass-to-charge ratio (m/z) silantes.comazolifesciences.com. When coupled with chromatographic separation techniques, MS provides high sensitivity and selectivity, which are crucial for analyzing complex biological matrices wikipedia.orgrsc.orgeuropeanpharmaceuticalreview.com.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS wikipedia.org. This hyphenated technique is widely used for the analysis of biological samples due to its ability to handle a broad range of compounds, including larger, non-volatile, or thermally unstable molecules wikipedia.orgsilantes.com. LC-MS is invaluable for both the identification and quantification of analytes in complex matrices by providing molecular weight information and, with appropriate ionization techniques like electrospray ionization (ESI), structural insights wikipedia.orgeuropeanpharmaceuticalreview.com.

Tandem Mass Spectrometry (MS/MS or MS2), often coupled with LC (LC-MS/MS), provides even greater selectivity and allows for structural elucidation silantes.comeuropeanpharmaceuticalreview.com. In LC-MS/MS, a precursor ion is selected and fragmented, and the resulting product ions are detected silantes.comeuropeanpharmaceuticalreview.com. The fragmentation pattern is unique to the compound's structure, enabling confident identification and accurate quantification even in the presence of interfering substances in biological matrices europeanpharmaceuticalreview.comnih.gov. This approach is particularly useful for targeted analysis and confirming the identity of analytes.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation capabilities of GC with MS detection thermofisher.comnih.gov. This technique is well-suited for the analysis of volatile and semi-volatile compounds in biological samples thermofisher.comnih.govmdpi.com. GC-MS is widely used for both targeted and untargeted analysis, providing mass spectral libraries that aid in the identification of separated compounds thermofisher.comnih.gov. Sample preparation, including extraction and derivatization, is often critical for successful GC-MS analysis of biological matrices to ensure analytes are in a suitable form for GC separation scielo.brorganomation.comresearchgate.net. GC-MS offers good sensitivity and selectivity for appropriate analytes in complex biological samples scielo.br.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to several decimal places spectroscopyonline.comresearchgate.net. This high level of accuracy is essential for determining the elemental composition of an analyte and differentiating it from other compounds with very similar nominal masses (isobars) that may be present in complex biological matrices spectroscopyonline.com. HRMS, often coupled with LC (LC-HRMS), is particularly valuable for untargeted metabolomics and comprehensive screening of biological samples, allowing for the detection and identification of a wide range of metabolites without prior knowledge researchgate.netnih.gov. The high resolving power of HRMS improves the ability to detect analytes at low concentrations by resolving them from background ions and reducing the risk of false positives or negatives caused by matrix interferences spectroscopyonline.com. Orbitrap and time-of-flight (TOF) mass analyzers are examples of technologies used in HRMS europeanpharmaceuticalreview.comresearchgate.net.

Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR))

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are fundamental tools for the structural elucidation and characterization of organic compounds like this compound. chemohollic.comspcmc.ac.in

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and functional groups within a molecule by analyzing the magnetic properties of atomic nuclei, typically ¹H and ¹³C. chemohollic.com The structural elucidation of this compound has been based largely on ¹H and ¹³C NMR techniques. nih.gov Comparison with known synthetic isomeric dimers can aid in confirming the structure. nih.gov

IR spectroscopy, on the other hand, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds when exposed to infrared radiation. chemohollic.comspcmc.ac.in Different functional groups absorb IR radiation at characteristic wavenumbers. chemohollic.comspcmc.ac.in While specific IR data for this compound was not extensively detailed in the search results, IR spectroscopy is a standard method for verifying the presence of key functional groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups, which are part of the this compound structure. ontosight.aismolecule.com Spectral databases can be valuable resources for comparing experimental spectra with known compounds. aist.go.jpspectrabase.com

Sample Preparation and Extraction from Diverse Biological Matrices

Effective sample preparation is often considered a critical bottleneck in bioanalysis, as it aims to isolate the target analyte from the complex matrix and remove interfering substances that could affect the analytical measurement. nih.govnih.gov Diverse biological matrices such as blood, plasma, serum, urine, and tissues present unique challenges due to their varied compositions. nih.gov Several extraction techniques are employed for this purpose, including Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and microextraction techniques. nih.gov

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a widely used sample preparation technique that involves partitioning analytes between two immiscible liquid phases based on their differential solubilities. nih.govfrontiersin.org It is a simple technique that can provide a high degree of sample clean-up, and selectivity can be adjusted by choosing appropriate organic solvents. core.ac.uk However, LLE often requires large volumes of organic solvents, can be time-consuming, and may lead to emulsion formation, which can hinder automation. core.ac.ukelementlabsolutions.com Despite these drawbacks, LLE remains a common method for sample preparation in analytical chemistry. core.ac.uk

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is another well-established technique for sample preparation that utilizes a solid sorbent material to selectively retain analytes while the matrix components are washed away. nih.govelementlabsolutions.com SPE generally requires less organic solvent compared to LLE and can offer better extraction efficiency. frontiersin.org The selectivity of SPE is determined by the choice of sorbent material and the elution solvent. elementlabsolutions.com SPE is frequently used in the preparation of liquid samples. core.ac.uk

Microextraction Techniques

Microextraction techniques represent a move towards miniaturizing sample preparation procedures, aiming to reduce solvent consumption, sample volume, and extraction time. frontiersin.orgcore.ac.ukresearchgate.net These techniques are not always intended to be exhaustive extractions, but rather focus on extracting a representative fraction of the analyte for analysis. core.ac.uk Various microextraction methods have been developed, many of which are based on or evolved from the principles of LLE and SPE. frontiersin.orgcore.ac.uk Examples include liquid-phase microextraction (LPME), solid-phase microextraction (SPME), and dispersive liquid-liquid microextraction (DLLME). core.ac.ukelementlabsolutions.comresearchgate.net Microextraction techniques offer advantages such as being faster, more environmentally friendly, and potentially providing higher enrichment factors compared to conventional methods. researchgate.net They are increasingly being explored for the analysis of bioactive compounds in various matrices, including biological fluids. nih.govfrontiersin.org

Computational Chemistry and Molecular Modeling of Maesol

In Silico Approaches for Molecular Target Prediction

In silico target prediction is a computational strategy used to identify potential biological targets of a small molecule by screening it against databases of known protein structures and bioactivity data. nih.govmdpi.comnih.govgithub.com This approach helps in understanding the compound's mechanism of action and can reveal new therapeutic applications. For Maesol, which belongs to the benzoquinone class of compounds, such studies could predict its interactions with various enzymes or receptors. acs.orgnih.govacs.org While there are numerous studies on the in silico target prediction of natural products, specific research detailing the predicted molecular targets for this compound is not readily found in the surveyed literature.

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.govjapsonline.comresearchgate.netmdpi.commdpi.combiomedpharmajournal.org It is frequently used to predict the binding affinity and mode of action of a small molecule, such as this compound, with a protein target. Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules in the complex over time, providing insights into the stability of the interaction. nih.gov Studies on other natural benzoquinones have utilized these techniques to explore their potential as antimicrobial or anticancer agents by examining their interactions with specific enzymes. nih.govresearchgate.net For instance, the docking of 2,6-dimethoxy benzoquinone with proteins of Staphylococcus aureus has been reported. nih.gov Nevertheless, specific reports detailing the molecular docking of this compound into particular protein targets, complete with binding energy data and interaction profiles, are not present in the reviewed scientific papers.

Q & A

Q. How to address ethical considerations in this compound’s preclinical studies?

  • Methodological Answer : Adhere to ARRIVE guidelines for animal studies. Disclose funding sources and conflicts of interest . For human cell lines, obtain IRB approval and anonymize donor data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.